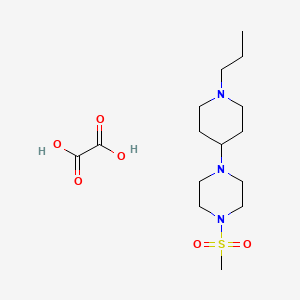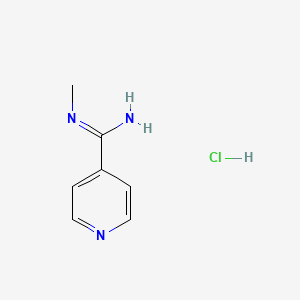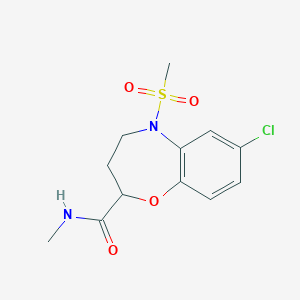
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 is a derivative of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is not fully understood, but it is thought to act as a dopamine D3 receptor antagonist. This may explain its potential use in the treatment of drug addiction, as the dopamine system is involved in the reward pathway that is disrupted in addiction. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate may also act on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant effects, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate for lab experiments is its relatively low toxicity compared to other compounds that have similar effects on the central nervous system. This makes it easier to work with and less hazardous for researchers. However, one of the limitations of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is that it has a relatively short half-life in the body, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. One area of research is in the development of more potent and selective dopamine D3 receptor antagonists, which may have greater potential for the treatment of drug addiction. Another area of research is in the development of prodrugs of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, which may have longer half-lives in the body and be more effective in certain experiments. Finally, there is potential for 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate to be used in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, which may be an area of future research.
Synthesemethoden
The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate involves the reaction of 1-propyl-4-piperidinone with methanesulfonyl chloride to form 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine. The piperazine is then reacted with oxalic acid to form the oxalate salt of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been studied extensively for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of effects on the central nervous system. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to act as a dopamine D3 receptor antagonist, which may make it useful in the treatment of drug addiction. It has also been shown to have antidepressant and anxiolytic effects, which may make it useful in the treatment of mood disorders.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S.C2H2O4/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18;3-1(4)2(5)6/h13H,3-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPGAZEVHMVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dichlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6125412.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)
